Epigambogellic acid

Description

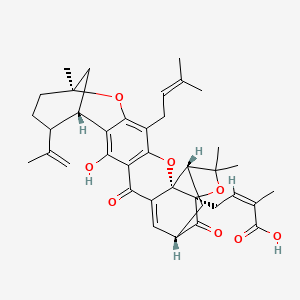

Epigambogellic acid is a caged xanthone derivative isolated from Garcinia hanburyi (藤黄), a plant traditionally used in Southeast Asian medicine. Structurally, it belongs to the gambogic acid family, characterized by a polycyclic framework with oxygenated functional groups, including hydroxyls, ketones, and prenyl side chains . Its molecular formula is C₃₈H₄₄O₈, with a molecular weight of 628.8 g/mol . This compound is an epimer of gambogellic acid, differing in the stereochemical configuration of hydroxyl groups, which influences its physicochemical and pharmacological properties .

Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for its isolation and identification. These techniques enable differentiation from structurally similar compounds, ensuring purity and reproducibility in research .

Properties

Molecular Formula |

C38H44O8 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(Z)-4-[(1S,2S,8S,12S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11-/t21-,22?,24+,26+,36+,37+,38-/m1/s1 |

InChI Key |

NVYMXCXFPJLTOZ-DOJFMGRCSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)[C@H]7C[C@@](O2)(CCC7C(=C)C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epigambogellic acid typically involves the use of gambogic acid as a starting material. The process includes heating gambogic acid under specific conditions to induce structural modifications that yield this compound . The reaction conditions often require precise temperature control and the use of catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound is still in its exploratory stages. Current methods focus on optimizing the yield and purity of the compound through advanced techniques such as chromatography and crystallization. Researchers are also investigating green chemistry approaches to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Epigambogellic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of this compound derivatives.

Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Epigambogellic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of epigambogellic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB, PI3K-AKT, and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis. By influencing these pathways, this compound can exert anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Epigambogellic acid shares structural homology with other caged xanthones, including gambogellic acid , isogambogenin , and desoxygambogenin (Table 1).

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₃₈H₄₄O₈ | 628.8 | Caged xanthone with hydroxyl/epimerization |

| Gambogellic acid | C₃₈H₄₄O₈ | 628.8 | Epimeric configuration differing at C-10 |

| Isogambogenin | C₃₈H₄₆O₇ | 614.8 | Reduced oxygenation (one fewer oxygen) |

| Desoxygambogenin | C₃₈H₄₈O₆ | 600.8 | Lack of hydroxyl groups; increased saturation |

Key Observations :

- This compound vs. Gambogellic acid : These epimers differ in the stereochemistry of hydroxyl groups, likely affecting hydrogen-bonding capacity and solubility. This difference is critical in chromatographic separation, as seen in HPLC studies .

- Isogambogenin : Contains one fewer oxygen atom, resulting in decreased polarity compared to this compound. This impacts its solubility in aqueous systems and biological membrane permeability .

Physicochemical Properties

- Polarity: this compound and gambogellic acid exhibit higher polarity due to hydroxyl groups, making them more soluble in polar solvents like methanol. Isogambogenin and desoxygambogenin are more lipophilic, favoring nonpolar solvents .

- Stability : Oxygen-rich compounds like this compound are prone to oxidation, requiring storage under inert conditions. Desoxygambogenin, with fewer reactive sites, shows greater stability .

Analytical Differentiation

Advanced chromatographic and spectroscopic methods are essential for distinguishing these compounds:

- HPLC Retention Times : this compound and gambogellic acid exhibit nearly identical retention times but can be resolved using chiral columns or tandem MS .

- Mass Spectrometry (LC-MS) : Unique fragmentation patterns aid identification. For example, this compound shows a characteristic [M+H]⁺ ion at m/z 629.8, while desoxygambogenin lacks oxygen-specific fragments .

Pharmacological Implications

- Anticancer Potential: this compound’s hydroxyl groups may enhance interactions with cellular targets like topoisomerases, compared to desoxygambogenin’s reduced activity .

- Bioavailability : The lipophilicity of isogambogenin and desoxygambogenin may improve blood-brain barrier penetration, whereas this compound’s polarity limits systemic absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.